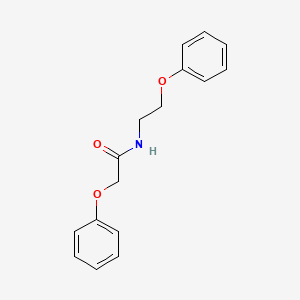
2-phenoxy-N-(2-phenoxyethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenoxy-N-(2-phenoxyethyl)acetamide is a chemical compound with the molecular formula C16H17NO3 and a molecular weight of 271.316.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(2-phenoxyethyl)acetamide involves several steps. One method includes the aminolysis reaction between methyl chloroacetate and methylamine alcohol solution at low temperature to form an intermediate, followed by heating phenoxy phenol and anhydrous potassium carbonate in an organic solvent like N,N-dimethylformamide (DMF) to produce phenolate. The phenolate then reacts with the intermediate in DMF to yield the final product .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for higher yields and purity. For example, the reaction between phenoxy phenol and 2-chloracetyl methylamine in DMF can produce the compound with a yield between 85% and 88% and a purity over 99% .
化学反応の分析
2-phenoxy-N-(2-phenoxyethyl)acetamide undergoes various chemical reactions, including:
Hydrolysis: This reaction converts the compound to the corresponding phenoxy acid.
Coupling Reactions: The compound can couple with other molecules, such as 2-amino-4-(4-bromophenyl)thiazole, in the presence of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) to form new compounds.
科学的研究の応用
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound has shown potential in biological studies, particularly in medicinal chemistry.
Medicine: Research has explored its pharmacological activities, including its potential as a therapeutic candidate.
Industry: The compound is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of 2-phenoxy-N-(2-phenoxyethyl)acetamide involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is known that the compound can interact with biological molecules, leading to various pharmacological effects .
類似化合物との比較
2-phenoxy-N-(2-phenoxyethyl)acetamide can be compared with other similar compounds, such as:
2-phenoxy-N-phenylacetamides: These compounds have been studied for their anticancer activity and have shown moderate to potent cytotoxicity against several human cancer cell lines.
Phenoxy acetamide derivatives: These include compounds like chalcone, indole, and quinoline derivatives, which have been investigated for their pharmacological activities.
特性
IUPAC Name |
2-phenoxy-N-(2-phenoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c18-16(13-20-15-9-5-2-6-10-15)17-11-12-19-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBUTUVAZFYUCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
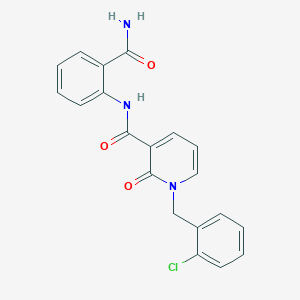
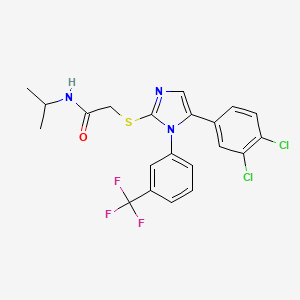
![N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2599741.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2599742.png)
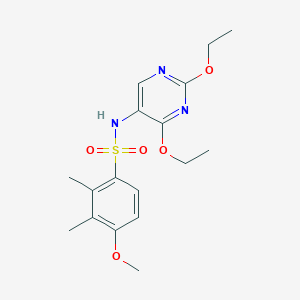
![2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2599744.png)
![4-cyano-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2599748.png)
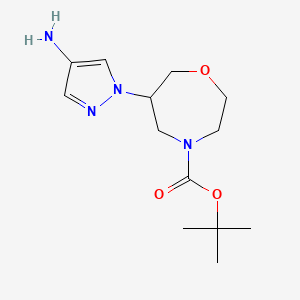
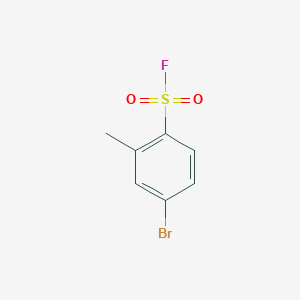

![N-[2-(1H-imidazol-4-yl)ethyl]-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide](/img/structure/B2599753.png)
![6-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}hexanoic acid](/img/structure/B2599754.png)
![Ethyl 5-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3,4-oxadiazole-2-carboxylate](/img/structure/B2599755.png)
![[(Z)-[3-(Acetylcarbamoyl)-6-bromochromen-2-ylidene]amino] acetate](/img/structure/B2599756.png)
